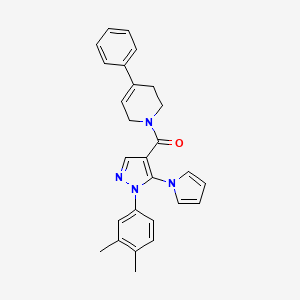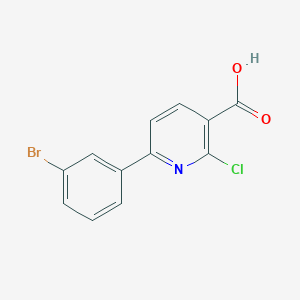
6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromophenyl group at the 6th position, a chlorine atom at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of phenylpyridine derivatives, followed by chlorination and carboxylation reactions. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS), chlorinating agents like thionyl chloride or phosphorus pentachloride, and carboxylation using carbon dioxide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of molecules that target specific biological pathways.
Industry: It is utilized in the development of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid involves its interaction with molecular targets in biological systems. The bromophenyl and chloropyridine moieties can bind to specific enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid can be compared with other pyridine derivatives, such as:
6-(3-Bromophenyl)-2-fluoropyridine-3-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.
6-(3-Bromophenyl)-2-methylpyridine-3-carboxylic acid: Contains a methyl group instead of chlorine, affecting its steric and electronic properties.
6-(3-Bromophenyl)-2-hydroxypyridine-3-carboxylic acid: The presence of a hydroxyl group can enhance hydrogen bonding and solubility.
Propriétés
IUPAC Name |
6-(3-bromophenyl)-2-chloropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO2/c13-8-3-1-2-7(6-8)10-5-4-9(12(16)17)11(14)15-10/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYJOSFOWXILKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
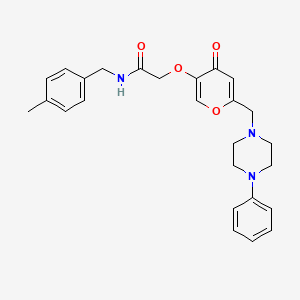
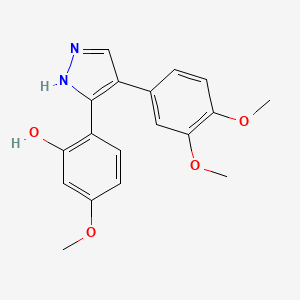
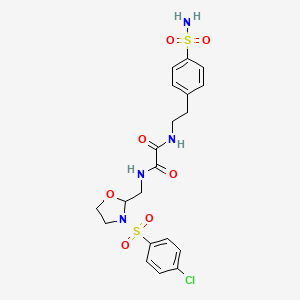
![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2569314.png)
![3-nitro-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2569315.png)
![1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2569317.png)
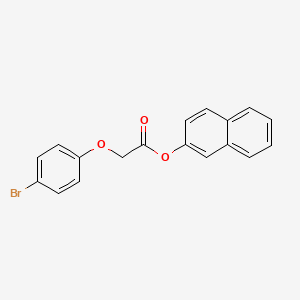
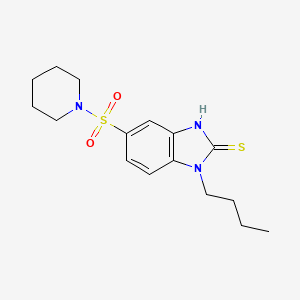
![5-{[(Cyclopropylmethyl)(prop-2-yn-1-yl)amino]methyl}furan-2-carbonitrile](/img/structure/B2569321.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2569322.png)
![7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone](/img/structure/B2569324.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2569325.png)
![2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2569326.png)
